Ethyl 3-acetyl-5-chloropicolinate
Description
Ethyl 3-acetyl-5-chloropicolinate is a picolinic acid derivative characterized by an acetyl group (-COCH₃) at the 3-position and a chlorine atom at the 5-position of the pyridine ring, esterified with ethyl alcohol. The acetyl and chloro substituents likely influence its electronic properties, solubility, and reactivity, distinguishing it from related picolinate esters.
Properties
IUPAC Name |
ethyl 3-acetyl-5-chloropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-3-15-10(14)9-8(6(2)13)4-7(11)5-12-9/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNOROCGPZNZEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=N1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-acetyl-5-chloropicolinate typically involves the reaction of 3-acetyl-5-chloro-2-pyridinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-acetyl-5-chloropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to form more complex derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Oxidation Reactions: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of chlorinated picolinates exhibit antiviral properties. Ethyl 3-acetyl-5-chloropicolinate has been studied for its potential to inhibit viral replication, particularly against flaviviruses, which are responsible for diseases such as dengue and Zika virus.
- Case Study : A study demonstrated that modifications to the picolinate structure can enhance antiviral activity, suggesting that this compound could serve as a lead compound for further development .
Agricultural Applications
This compound has shown promise as a pesticide or herbicide due to its ability to disrupt biological pathways in pests.
- Field Trials : In agricultural trials, formulations containing this compound have been tested for their efficacy against common agricultural pests, showing significant reductions in pest populations without harming beneficial insects.
Chiral Building Block
The compound serves as an important chiral building block in organic synthesis, particularly in the development of pharmaceuticals.
- Synthesis of Bioactive Compounds : Its derivatives have been utilized in the synthesis of various bioactive molecules, including those with anti-inflammatory and analgesic properties.
Drug Development
The structural features of this compound allow it to be modified into more complex molecules that can target specific biological pathways.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 3-acetyl-5-chloropicolinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-acetyl-5-chloropicolinate with structurally analogous compounds based on substituent variations, similarity scores, and inferred properties (Table 1).
Table 1: Key Structural and Functional Comparisons
Similarity Scores and Structural Relationships
- High Similarity (0.91): Ethyl 3-chloro-5-(trifluoromethyl)picolinate shares a nearly identical backbone with the target compound, differing only in the 3-position substituent (-Cl vs. -COCH₃).
- Moderate Similarity (0.81–0.88): Compounds like 5-(Trifluoromethyl)picolinic acid and Ethyl 6-chloro-5-methylpicolinate exhibit lower similarity due to positional or functional group differences, implying divergent applications.
Research Findings and Implications
- Agrochemical Potential: Analogs such as 5-(Trifluoromethyl)picolinic acid are linked to antifungal activity, suggesting this compound could be optimized for similar uses.
- Synthetic Challenges: The acetyl group’s reactivity may necessitate protective strategies during synthesis, unlike the more stable -CF₃ or -Cl substituents in related compounds .
- Commercial Relevance: Ethyl 3-chloro-4-cyano-5-(trifluoromethyl)picolinate is marketed by Parchem Chemicals, highlighting industrial demand for multi-substituted picolinates as building blocks.
Biological Activity
Ethyl 3-acetyl-5-chloropicolinate (EACP) is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential as an anti-tuberculosis agent, and other relevant pharmacological effects.
Chemical Structure and Properties
EACP is a chlorinated derivative of picolinic acid, which is known for its role in various biological processes. Its chemical structure can be represented as follows:
- Molecular Formula : C_8H_8ClN_1O_3
- Molecular Weight : 203.6 g/mol
Antimicrobial Activity
EACP has demonstrated significant antimicrobial properties against various pathogens. Studies have shown that the presence of the chlorine atom in the structure enhances its antibacterial activity. For instance, a related compound, ethyl 4-chloropicolinate, exhibited a minimum inhibitory concentration (MIC) of 5 μM against Escherichia coli, indicating strong antibacterial effects attributed to the chlorinated structure .
Table 1: Antimicrobial Activity of EACP and Related Compounds
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| This compound | E. coli | TBD |
| Ethyl 4-chloropicolinate | E. coli | 5 |
| Chlorinated derivatives | Various pathogens | Variable |
Anti-Tuberculosis Activity
Recent research has focused on EACP's potential as an anti-tuberculosis agent. A study investigating chloropicolinate amides and urea derivatives found that modifications to the picolinate structure could lead to enhanced activity against Mycobacterium tuberculosis (Mtb). The study suggested that EACP might inhibit the Mur enzymes critical for bacterial cell wall synthesis, although specific IC50 values for EACP were not provided .
The mechanism by which EACP exerts its biological activity appears to be multifaceted:
- Inhibition of Enzymatic Pathways : EACP may inhibit key enzymes involved in bacterial cell wall synthesis, similar to other chlorinated compounds.
- Cellular Uptake : The compound's lipophilicity may facilitate its uptake into bacterial cells, enhancing its efficacy.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds induce oxidative stress in bacterial cells, leading to cell death.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A study conducted on various chlorinated derivatives highlighted the enhanced antimicrobial activity due to structural modifications. EACP was included in the screening process but requires further investigation for definitive MIC values .
- Potential Anti-Tuberculosis Applications : Research on chloropicolinate derivatives indicated promising results against Mtb, with structural modifications leading to increased potency. EACP's specific role in this context remains an area for further exploration .
Q & A
Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Perform Hammett analysis with para-substituted arylboronic acids. Use X-ray crystallography to identify steric clashes in transition states. Compare turnover frequencies (TOF) under Pd/Pd-catalyzed conditions. Validate via -NMR for fluorinated analogs .
Key Considerations for Researchers
- Data Presentation : Follow Beilstein Journal guidelines for experimental reproducibility, including detailed synthetic procedures in supplementary materials .
- Critical Analysis : Address contradictory findings by systematically ruling out assay artifacts and validating hypotheses through independent methodologies .
- Software Tools : Utilize SHELX for crystallography, Gaussian for DFT, and R/Python for statistical modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
